molecular formula C8H6N2O B079942 1,5-Naphthyridin-2(1H)-one CAS No. 10261-82-2

1,5-Naphthyridin-2(1H)-one

Cat. No. B079942
CAS RN: 10261-82-2
M. Wt: 146.15 g/mol
InChI Key: OJFSCKNLUYOABN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including 1,5-Naphthyridin-2(1H)-one, involves several strategies. Efficient synthesis methods have been developed for naphthyridines, emphasizing original compounds' optical properties and their suitability for biological applications or as luminescent devices in materials science (Beghennou et al., 2023). A novel approach for the synthesis of highly functionalized naphthyridines under catalyst-free conditions in aqueous medium has also been reported, highlighting an innovative, eco-friendly solvent water method (Mukhopadhyay et al., 2011).

Molecular Structure Analysis

Naphthyridines' molecular structure has been a subject of extensive study due to their multifunctional properties. For instance, 4,8-substituted 1,5-naphthyridines have been synthesized and characterized, revealing their thermally robust nature with high phase transition temperatures and demonstrating promising properties for high-efficiency OLEDs (Wang et al., 2012).

Chemical Reactions and Properties

1,5-Naphthyridin-2(1H)-one derivatives undergo various chemical reactions, demonstrating their versatility. For example, a facile synthetic approach for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives via a catalyst-free and Pd-supported tandem amination sequence has been developed (Iaroshenko et al., 2012).

Physical Properties Analysis

The physical properties of naphthyridines, particularly their optical properties, have been a focus of several studies. Naphthyridines exhibit powerful fluorescence properties, including dual fluorescence, solvatochromism, acidochromism, large Stokes shifts, and high quantum yields, making them suitable for biological applications or as luminescent devices in materials science (Beghennou et al., 2023).

Chemical Properties Analysis

The chemical properties of 1,5-Naphthyridin-2(1H)-one and its derivatives are characterized by their reactivity and functional group transformations. These compounds serve as versatile intermediates in organic synthesis, facilitating the construction of complex molecular architectures for various applications, including organic semiconductors and biomedical fields (Wang et al., 2012; Mukhopadhyay et al., 2011).

Scientific Research Applications

  • c-Met Kinase Inhibition : The incorporation of cyclic urea pharmacophores into the 1,6-naphthyridine framework, closely related to 1,5-Naphthyridin-2(1H)-one, has led to the discovery of new classes of c-Met kinase inhibitors. These compounds have shown effectiveness in inhibiting Met phosphorylation and cell proliferation at low micromolar concentrations (Wang et al., 2013).

  • Organic Semiconductor Materials : 4,8-Substituted 1,5-naphthyridines have been synthesized and characterized for their use in organic semiconductor materials. They exhibit properties suitable for applications in high-efficiency OLEDs due to their blue fluorescence and electron-transport material properties (Wang et al., 2012).

  • Biomedical Applications : Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, have been identified as ligands for various receptors in the body. These compounds have been studied for their diverse biomedical applications, including potential use in cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents (Oliveras et al., 2021).

  • Synthetic Organic Chemistry : Fused 1,5-naphthyridines play a significant role in synthetic organic chemistry and are used as ligands for metal complexes formation. They are known for their wide range of biological activities and optical applications (Masdeu et al., 2020).

  • Dye-Sensitized Solar Cells : 1,5-naphthyridine-based conjugated polymers have been utilized as co-sensitizers in dye-sensitized solar cells (DSSCs), demonstrating enhanced open circuit voltage and fill factor, thereby increasing overall efficiencies (Mansha et al., 2019).

  • Fluorescent Amino Acids : A fluorescent amino acid containing a 1,5-naphthyridin-2(1H)-one based fluorophore has been developed for the ratiometric detection of biomolecular interactions, indicating its potential in biochemical and medical research (Yokoo et al., 2019).

Future Directions

1,5-Naphthyridin-2(1H)-one and its derivatives present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including their use as ligands for metal complexes formation, and their biological activity .

properties

IUPAC Name

1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFSCKNLUYOABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343425
Record name 1,5-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridin-2(1H)-one

CAS RN

10261-82-2
Record name 1,5-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a room temperature solution of (E)-methyl 3-(3-aminopyridin-2-yl)acrylate (3.63 g, 20.37 mmol) in MeOH (40 mL) was added sodium methoxide, 25 wt % solution in methanol (20.00 mL, 90 mmol). The reaction was heated at 60° C. for 6 h, the mixture was cooled to room temperature and the solvent was removed in vacuo to give tan solid. ESI-MS 147.0 [M+1].
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
H Yokoo, A Ohsaki, H Kagechika… - European Journal of …, 2018 - Wiley Online Library
1,5‐Naphthyridin‐2(1H)‐one is structural component of the fluorescent natural products amarastelline A and nigakinone. Herein, we synthesized several 1,5‐naphthyridin‐2(1H)‐one …
J Ren, X Quan, Y Liu, J Li, X Zhang, Z Li… - Bioorganic & Medicinal …, 2022 - Elsevier
Inhibition of poly (ADP-ribose) polymerase (PARP) has been applied with great success in the clinical treatment of homologous recombination-deficient malignancy. Recent study …
Number of citations: 4 www.sciencedirect.com
EE Boros, CE Edwards, SA Foster, M Fuji… - Journal of medicinal …, 2009 - ACS Publications
The medicinal chemistry and structure−activity relationships for a novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors are disclosed. Substituent …
Number of citations: 52 pubs.acs.org
HJW van den Haak… - Recueil des Travaux …, 1980 - Wiley Online Library
The reaction of 3‐bromo‐2‐ethoxy‐1,5‐naphthyridine with KNH 2 /NH 3 was reinvestigated. The procedure, described in the literature for the preparation of the title compound does not …
Number of citations: 13 onlinelibrary.wiley.com
FJR Rombouts, JI Andres, M Ariza… - Journal of Medicinal …, 2017 - ACS Publications
A mini-HTS on 4000 compounds selected using 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau aggregate binders identified N-(6-…
Number of citations: 35 pubs.acs.org
T Sakamoto, Y Kondo, H Yamanaka - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
As reported previously,” the palladium catalyzed cross-coupling reaction of halopyrimidines with ethyl acrylate yields the corresponding pyrimidineacrylates. When an amino group is …
Number of citations: 32 www.jstage.jst.go.jp
T Hirano, H Yokoo, A Ohsaki… - Biomedical …, 2021 - taylorfrancis.com
Fluorescent molecules have been widely utilized in scientific researches, medical uses and industrial purposes. Amarastelline A and nigakinone contain a common canthin-5,6-dione …
Number of citations: 0 www.taylorfrancis.com
H Yokoo, H Kagechika, A Ohsaki, T Hirano - ChemPlusChem, 2019 - Wiley Online Library
A fluorescent amino acid containing our recently developed 1,5‐naphthyridin‐2(1H)‐one based‐ fluorophore, which is a structural component of the fluorescent natural compounds …
KA Bobesh, J Renuka, VU Jeankumar, SK Shruti… - European Journal of …, 2014 - Elsevier
Bacterial DNA gyrase is a well-established and clinically validated target to develop novel antibacterial. Our effort was designated to search for synthetically better compounds with …
Number of citations: 9 www.sciencedirect.com
JW Johannes, A Balazs, D Barratt, M Bista… - Journal of Medicinal …, 2021 - ACS Publications
Poly-ADP-ribose-polymerase (PARP) inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation. …
Number of citations: 49 pubs.acs.org

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